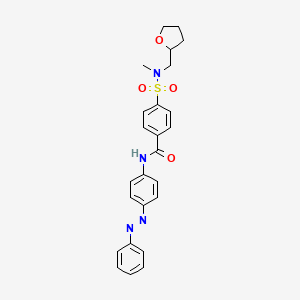
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a combination of sulfonamide, diazenyl, and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a phenol or aniline.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Formation of the benzamide group: This can be done by reacting a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide or diazenyl groups.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Compounds with similar structures are often investigated for their potential as drugs, particularly as inhibitors of enzymes or receptors.
Biological probes: It could be used in research to study biological pathways.
Industry
Materials science: The compound might be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for compounds like (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole, which are used as antibiotics.
Diazenyl compounds: Azo dyes, which are used in various industrial applications.
Benzamides: Compounds like metoclopramide, which are used as pharmaceuticals.
Uniqueness
The unique combination of functional groups in (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide may confer specific properties that are not found in simpler compounds. This could include unique reactivity, biological activity, or physical properties.
Propiedades
Número CAS |
892840-60-7 |
|---|---|
Fórmula molecular |
C25H26N4O4S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-4,6-7,9-16,23H,5,8,17-18H2,1H3,(H,26,30) |
Clave InChI |
CXXKWBGGCXDKFD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


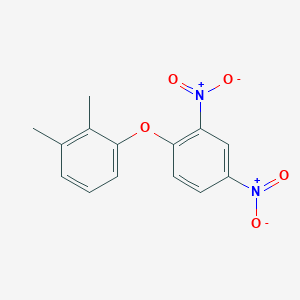
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)

![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
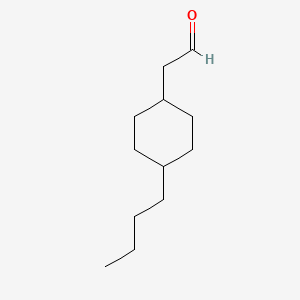
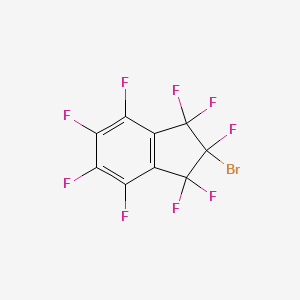
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
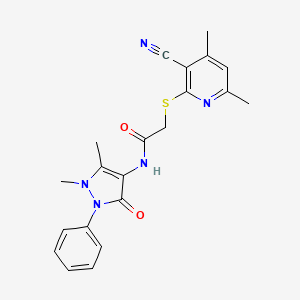
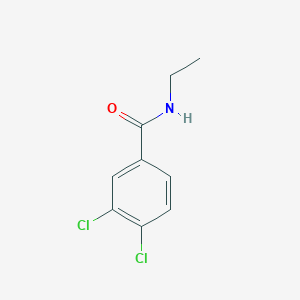
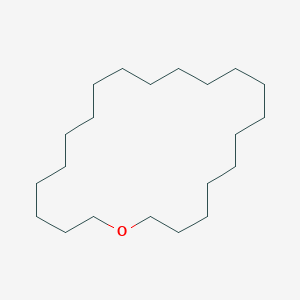
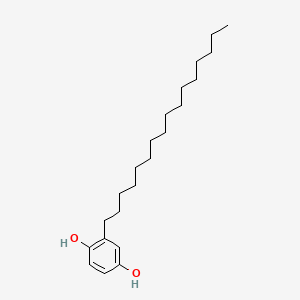
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
